(5-Bromofuran-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone
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Overview
Description
(5-Bromofuran-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a complex organic compound with a unique structure. It combines a furan ring, an azetidine ring, and a sulfonyl group. The bromine atom at the 5-position of the furan ring adds further complexity.
Molecular Structure Analysis
The molecular structure of (5-Bromofuran-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone can be elucidated using techniques such as single-crystal X-ray diffraction (SCXRD). This method provides precise information about bond lengths, angles, and overall conformation.
Chemical Reactions Analysis
Understanding the reactivity of this compound is crucial. Investigate its behavior under various conditions, including acid-base reactions, nucleophilic substitutions, and oxidative processes. Experimental data and computational studies can shed light on potential reaction pathways.
Physical And Chemical Properties Analysis
Characterize the physical properties, such as melting point, solubility, and stability. Additionally, investigate chemical properties, including acidity/basicity, redox behavior, and chiral properties.
Scientific Research Applications
Physicochemical Properties and Synthesis
A study explored the alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with bromoalkanes, leading to the synthesis of compounds with high yield. These compounds demonstrated antibacterial activity towards various microorganism families, suggesting their potential as broad-spectrum antibiotics against both gram-positive and gram-negative bacteria. This indicates the compound's relevance in synthesizing new antibacterial agents (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).
Carbonic Anhydrase Inhibitory Activity
Bromophenol derivatives, including compounds structurally related to (5-Bromofuran-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone, were synthesized and evaluated for their inhibitory activity against carbonic anhydrase. These compounds displayed strong inhibitory activity, particularly against the hCA I isozyme, suggesting potential therapeutic applications in treating conditions like glaucoma, epilepsy, and osteoporosis (Archiv der Pharmazie, 2013).
Antioxidant Properties
Research into (5-Bromofuran-2-yl)-related compounds also uncovered their significant antioxidant properties. For instance, synthesis of derivatives from reactions such as bromination and demethylation led to compounds with effective antioxidant power, highlighting their potential in developing treatments targeting oxidative stress-related diseases (Archiv der Pharmazie, 2012).
Cytotoxicity and Cancer Research
The synthesis of 2-aroylbenzofuran-3-ols, including (5-bromo-3-hydroxybenzofuran-2-yl)(4-fluorophenyl)methanone and its derivatives, demonstrated cytotoxicity against various human cancer cell lines. These findings suggest the compound's framework can be instrumental in developing new anticancer agents, particularly targeting liver cancer cells (Acta crystallographica. Section C, Structural chemistry, 2020).
Synthesis and Evaluation for Catalytic Asymmetric Addition
Enantiopure derivatives related to (5-Bromofuran-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone were developed for catalytic asymmetric addition to aldehydes. This process achieved high enantioselectivity, suggesting the compound's utility in synthesizing chiral molecules for pharmaceutical applications (The Journal of organic chemistry, 2008).
Safety And Hazards
Evaluate potential hazards associated with handling or exposure to this compound. Consider toxicity, flammability, and environmental impact. Safety precautions should be outlined for laboratory use.
Future Directions
Identify gaps in knowledge and propose future research directions. Can modifications to the structure enhance its properties? Are there potential applications in drug discovery, materials science, or other fields?
properties
IUPAC Name |
(5-bromofuran-2-yl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO4S/c1-8(2)7-19(16,17)9-5-14(6-9)12(15)10-3-4-11(13)18-10/h3-4,8-9H,5-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEQWQCWKINUMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromofuran-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone |
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